What is 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide?
What is 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide?
An In-Depth Technical Guide to 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium Iodide (Ethyl Viologen Diiodide)
Abstract
This technical guide provides a comprehensive overview of 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide, commonly known as Ethyl Viologen Diiodide. As a member of the viologen family of redox-active organic compounds, this salt is distinguished by its fascinating electrochemical and optical properties. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its core mechanism of action centered on reversible one-electron reduction steps. Key applications in electrochromism, bio-electrocatalysis, and as a redox indicator are explored, supported by field-proven insights and detailed experimental workflows. This guide is intended for researchers, chemists, and materials scientists engaged in the development of redox-active materials and their technological applications.
Introduction and Nomenclature
1,1'-Disubstituted-4,4'-bipyridinium salts, colloquially termed "viologens," represent a cornerstone class of organic electrochromes. The name, coined by Leonor Michaelis, derives from the characteristic intense violet color exhibited upon one-electron reduction of the parent 1,1'-dimethyl derivative[1]. The subject of this guide, 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide (henceforth Ethyl Viologen Diiodide), is a prominent analog whose ethyl substituents modulate its redox potential and physical properties.
Its core structure consists of two pyridine rings linked at the 4-position, with each nitrogen atom quaternized by an ethyl group. The positive charge of the resulting dication is balanced by two iodide counter-ions[2]. These compounds are fundamentally defined by their ability to accept electrons in discrete, reversible steps, leading to dramatic changes in their optical absorption spectra[3]. This property is the foundation for their use in applications ranging from smart glass to biological electron mediation[4][5]. While structurally similar to the notorious herbicide Paraquat (Methyl Viologen), Ethyl Viologen is often selected in research settings for its slightly different redox characteristics and perceived lower toxicity[6].
Physicochemical and Electrochemical Properties
The utility of Ethyl Viologen Diiodide is dictated by its physical and electrochemical characteristics. The choice of the iodide anion significantly influences the material's properties; unlike the chloride or bromide salts which are typically colorless in their oxidized dication state, the iodide salt can exhibit a yellow-to-red color due to charge-transfer interactions, a critical consideration for electrochromic device design where a highly transparent "bleached" state is desired[7].
| Property | Value | Source |
| IUPAC Name | 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium diiodide | [2] |
| Synonyms | Ethyl Viologen Diiodide, N,N'-diethyl-4,4'-bipyridinium diiodide | [2] |
| CAS Number | 1983-61-5 | [2] |
| Molecular Formula | C₁₄H₁₈I₂N₂ | [2] |
| Molecular Weight | 468.12 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 275 °C (decomposition) | |
| First Redox Potential (E¹) | approx. -0.449 V (vs. NHE) | [8] |
| Second Redox Potential (E²) | More negative than E¹ | [9] |
Synthesis and Characterization
Synthesis Principle: Sₙ2 Quaternization
The synthesis of Ethyl Viologen Diiodide is a classic example of a Menshutkin reaction, specifically, the Sₙ2 alkylation of the tertiary amine nitrogen atoms of 4,4'-bipyridine with an alkyl halide (ethyl iodide). The reaction proceeds in two successive steps, quaternizing each nitrogen.
Causality Behind Experimental Choices:
-
Reactants: 4,4'-bipyridine is the nucleophilic backbone. Ethyl iodide is chosen as the electrophilic ethylating agent; iodide is an excellent leaving group, facilitating the Sₙ2 reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or acetone is ideal. It must effectively dissolve the reactants, particularly the 4,4'-bipyridine, but often has lower solubility for the final ionic product. This difference is leveraged to facilitate product precipitation upon formation, simplifying isolation and purification.
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Stoichiometry & Temperature: An excess of ethyl iodide is used to ensure complete di-quaternization and drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
Visualized Synthesis Pathway
Caption: Synthesis of Ethyl Viologen Diiodide from 4,4'-bipyridine.
Detailed Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equivalent of 4,4'-bipyridine in anhydrous acetonitrile (approx. 20 mL per gram of bipyridine).
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Addition of Alkyl Halide: To the stirring solution, add 2.5 equivalents of ethyl iodide. The excess ensures the reaction proceeds to the di-alkylated product.
-
Reflux: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The progress can be monitored by the formation of a precipitate, as the ionic product is often less soluble than the reactants in acetonitrile.
-
Isolation: After cooling the mixture to room temperature, and then further in an ice bath for 30 minutes, collect the precipitated solid product by vacuum filtration.
-
Purification (Self-Validation): Wash the crude product on the filter with cold diethyl ether to remove unreacted ethyl iodide and any organic impurities[10]. For higher purity, recrystallization from a suitable solvent system like ethanol/water may be performed. The product should be dried under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized product using ¹H NMR, ¹³C NMR, and elemental analysis. The redox properties should be validated using cyclic voltammetry as described below.
The Core Mechanism: Reversible Redox Chemistry
The functionality of all viologens is rooted in their ability to undergo two sequential, single-electron reductions. This process is fully reversible and is the source of their electrochromism.
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Step 1: Dication to Radical Cation The stable dication (V²⁺), which is typically colorless or pale yellow, accepts one electron to form a highly colored, paramagnetic radical cation (V⁺•).[3] This radical is stabilized by extensive delocalization across the entire bipyridinium π-system. For ethyl viologen, this state is an intense blue-violet[9].
V²⁺ + e⁻ ⇌ V⁺• (at E¹)
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Step 2: Radical Cation to Neutral Species The radical cation can accept a second electron to form the neutral species (V⁰). This species is typically less stable and may be yellow or reddish-brown[3][9]. This second reduction occurs at a more negative potential.
V⁺• + e⁻ ⇌ V⁰ (at E²)
Caption: Reversible two-step reduction of Ethyl Viologen.
Key Applications and Workflows
Electrochromic Devices (ECDs)
Ethyl Viologen is a primary candidate for solution-phase or gel-based electrochromic devices, such as self-dimming rearview mirrors and smart windows[4][7].
Workflow: Fabricating and Testing a Simple ECD
Caption: Workflow for Electrochromic Device (ECD) fabrication and testing.
Redox Mediator in Bio-Electrocatalysis
The negative reduction potential of Ethyl Viologen (~ -0.45 V vs NHE) makes it an excellent electron shuttle for a variety of oxidoreductase enzymes, particularly those containing FAD cofactors[5][8]. It can accept electrons from an electrode and transfer them to the enzyme's active site, or vice versa, enabling electrochemical control of biological reactions.
Protocol: Characterization by Cyclic Voltammetry (CV)
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System Preparation: Use a standard three-electrode setup (e.g., Glassy Carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode) in a deoxygenated electrolyte solution (e.g., 0.1 M KCl in water).
-
Blank Scan: Run a CV scan of the electrolyte solution alone to establish the background current.
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Analyte Scan: Add a known concentration of Ethyl Viologen Diiodide (e.g., 1 mM) to the cell.
-
Data Acquisition: Scan the potential from a positive value (e.g., +0.2 V) to a sufficiently negative value to observe both reduction peaks (e.g., -1.0 V) and back.
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Analysis (Self-Validation): The resulting voltammogram should display two distinct, quasi-reversible redox waves. The peak separation and peak currents provide critical information about the electron transfer kinetics and diffusion coefficient of the species. The potential E¹ can be determined from the midpoint of the first anodic and cathodic peaks[5].
Safety and Toxicology
While often used as a less toxic alternative to Paraquat, Ethyl Viologen Diiodide is still a hazardous chemical that requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][11].
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicological Mechanism: The toxicity of viologens is linked to their redox cycling capability within biological systems. The radical cation can reduce molecular oxygen to produce superoxide radicals, leading to oxidative stress and cellular damage[12][13].
Conclusion
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide is a versatile and fundamentally important redox-active compound. Its well-defined, reversible electrochemistry forms the basis of its utility as a powerful electrochrome, a reliable redox indicator, and an efficient electron mediator. A thorough understanding of its synthesis, mechanism, and handling, as detailed in this guide, enables researchers and developers to effectively harness its properties for the creation of advanced materials and technologies. Future work in this area continues to focus on integrating viologens into solid-state devices and polymeric structures to enhance stability and performance[3][4].
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